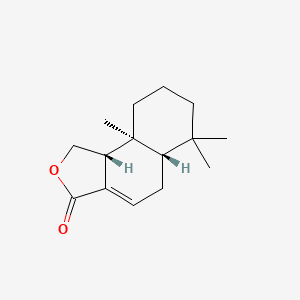
4-Amino-1,3-diméthyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (4-ADMC) is a synthetic organic compound belonging to the class of pyrazole derivatives. It is a white solid, soluble in water and organic solvents. 4-ADMC has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du pyrazole, tels que le 4-amino-1,3-diméthyl-1H-pyrazole-5-carboxamide, occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, y compris la médecine . Ils présentent diverses activités biologiques, comprenant des rôles tels que les agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Activité antileishmanienne
Certains pyrazoles couplés à l'hydrazine ont montré de puissantes activités antileishmaniennes . Par exemple, le composé 13 a présenté une activité antipromastigote supérieure, 174 et 2,6 fois plus active que les médicaments standard miltefosine et amphotéricine B déoxycholate .
Activité antipaludique
Les mêmes dérivés de pyrazole couplés à l'hydrazine ont également présenté des activités antipaludiques significatives . Les composés 14 et 15 ont obtenu de meilleurs effets d'inhibition contre Plasmodium berghei avec une suppression de 70,2 % et 90,4 % respectivement .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées sur ces composés afin de justifier leur puissante activité antipromastigote in vitro . Par exemple, le composé 13 présente un schéma d'ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisé par une énergie libre de liaison inférieure .
Activité antifongique
Plusieurs 3- (4-chlorophényl)-4-pyrazoles substitués ont été criblés pour leur activité antifongique contre des souches fongiques pathogènes .
Applications industrielles
Le this compound est une matière première et un intermédiaire importants utilisés dans la synthèse organique, les produits pharmaceutiques, les produits agrochimiques et les colorants .
Safety and Hazards
Harmful if swallowed, may cause skin and respiratory irritation .
Future Directions
Research on the fungicidal properties of pyrazole-4-carboxamides, including their inhibitory effects against pathogens like Alternaria solani and Fusarium oxysporum, shows promise. Compound 8j, in particular, exhibits good in vitro fungicidal activity and could be a candidate for further study .
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s known that the compound has a melting point of 224-226°c and a predicted boiling point of 3551±220 °C . These properties can impact the bioavailability of the compound.
Result of Action
It’s known that pyrazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Analyse Biochimique
Biochemical Properties
It is known that pyrazoles, including 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
It is known that pyrazoles, including 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Propriétés
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEONVQIUBKEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550512 | |
| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59023-32-4 | |
| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
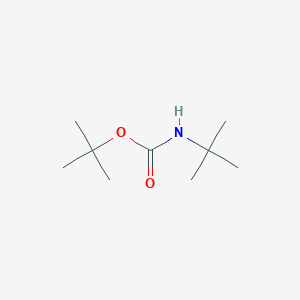
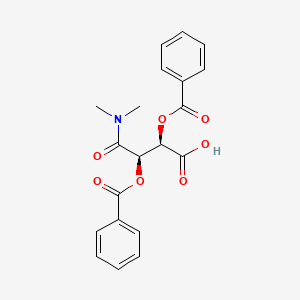
![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)
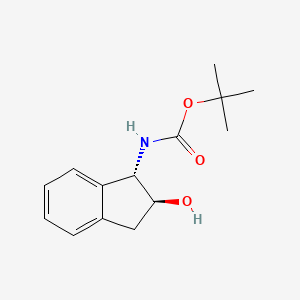
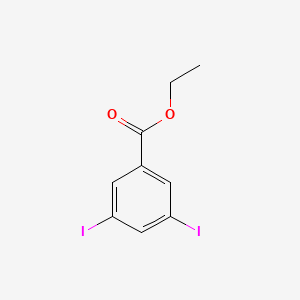
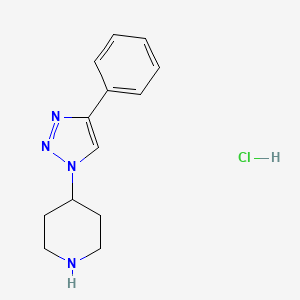
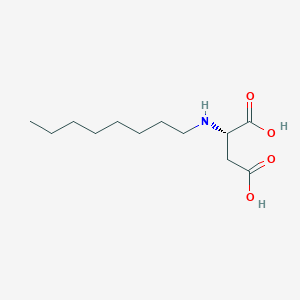
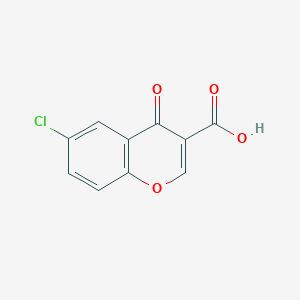
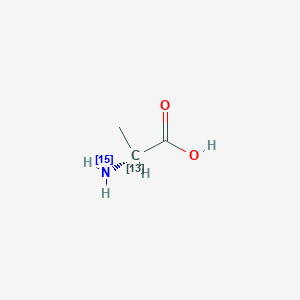
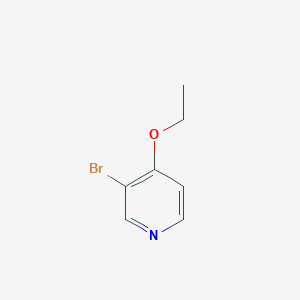

![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
